molecular formula C10H11NO5 B3058285 4-Acetoxy-2-amino-5-methoxybenzoic acid CAS No. 887587-22-6

4-Acetoxy-2-amino-5-methoxybenzoic acid

Cat. No.: B3058285
CAS No.: 887587-22-6
M. Wt: 225.2 g/mol
InChI Key: NXEXNCAPQLAGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxy-2-amino-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetoxy group at the 4-position, an amino group at the 2-position, and a methoxy group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2-amino-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-amino-5-methoxybenzoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2-amino-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoic acids.

Scientific Research Applications

4-Acetoxy-2-amino-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2-amino-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and form the corresponding phenol. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The methoxy group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: Lacks the acetoxy group, which affects its reactivity and applications.

    4-Amino-2-methoxybenzoic acid: Has a different substitution pattern, leading to distinct chemical properties.

    2-Amino-4-methoxybenzoic acid: Similar structure but different position of the methoxy group.

Uniqueness

4-Acetoxy-2-amino-5-methoxybenzoic acid is unique due to the presence of the acetoxy group, which imparts specific reactivity and potential applications that are not observed in its analogs. The combination of functional groups in this compound allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

4-acetyloxy-2-amino-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-5(12)16-9-4-7(11)6(10(13)14)3-8(9)15-2/h3-4H,11H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEXNCAPQLAGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652175
Record name 4-(Acetyloxy)-2-amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-22-6
Record name 4-(Acetyloxy)-2-amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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